4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione family, a class of heterocyclic molecules with diverse biological and pharmacological applications. Its structure features:
- 4-(4-Hydroxyphenyl) at position 4, contributing hydrogen-bonding capacity and aromatic interactions.
- 1-Methyl at position 1, introducing steric simplicity.
The morpholinoethyl group distinguishes it from analogs, offering enhanced solubility compared to purely aromatic substituents. This structural profile suggests utility in targeting enzymes or receptors sensitive to hydrogen bonding and polar interactions.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholin-4-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-21-15-12-23(7-6-22-8-10-27-11-9-22)18(25)16(15)17(20-19(21)26)13-2-4-14(24)5-3-13/h2-5,17,24H,6-12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBDJMAMFKNUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which this compound belongs, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.
Mode of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.
Biological Activity
The compound 4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (commonly referred to as "compound X") is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of compound X, focusing on its mechanisms of action and efficacy in various biological assays.
Chemical Structure and Properties
Compound X has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 370.45 g/mol. The presence of the hydroxyphenyl and morpholinoethyl groups is significant for its interaction with biological targets.
Synthesis
The synthesis of compound X typically involves multi-step organic reactions including cyclization and functional group modifications. Recent methods have highlighted efficient synthetic routes that yield high purity and yield of compound X, making it accessible for biological testing .
Anti-inflammatory Properties
Compounds within the pyrrolopyrimidine class have been explored for their anti-inflammatory effects. Investigations into related structures have shown promising results in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes. For instance, certain derivatives exhibited IC50 values below 0.5 µM against COX-II . Compound X's ability to modulate inflammatory pathways may offer therapeutic benefits in conditions such as arthritis or cardiovascular diseases.
Anticancer Potential
The anticancer activity of pyrrolopyrimidine derivatives has been a focal point of research. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of Bcl-2 family proteins . The structural features of compound X may enhance its ability to target cancer cell proliferation pathways effectively.
Case Studies
The biological activity of compound X can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The presence of the pyrrolopyrimidine scaffold allows for interaction with enzymes involved in inflammation and tumor progression.
- Receptor Modulation : The hydroxyphenyl group may facilitate binding to receptors associated with cell signaling pathways relevant to cancer and inflammation.
Scientific Research Applications
The compound has shown promise in various biological studies:
- Antitumor Activity : Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance, a study highlighted that certain substituted pyrrolo[3,4-d]pyrimidines demonstrated low minimum inhibitory concentrations (MIC) against Staphylococcus aureus . This suggests potential applications in cancer therapeutics.
- Inhibition of Protein Interactions : The compound's structure allows it to interact with specific proteins involved in cell signaling pathways. For example, compounds derived from this class have been studied for their ability to inhibit Bcl-2 family proteins, which are critical in regulating apoptosis . Such inhibition could lead to enhanced efficacy in cancer treatments by promoting programmed cell death in tumor cells.
- Antimicrobial Properties : The synthesis of halogenated pyrrolopyrimidines has been linked to antimicrobial activity against various pathogens. The structural modifications introduced through synthetic pathways can enhance their effectiveness as antimicrobial agents .
Therapeutic Applications
The diverse biological activities associated with 4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suggest several therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit key proteins involved in cell survival and proliferation, this compound may serve as a lead structure for developing new anticancer drugs.
- Infectious Disease Management : Its antimicrobial properties could be harnessed to develop new treatments for bacterial infections that are resistant to current antibiotics.
Case Studies
Several case studies have documented the efficacy of pyrrolo[3,4-d]pyrimidine derivatives:
- Study on Antitumor Activity : A recent study evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications significantly enhanced their potency compared to existing chemotherapy agents .
- Protein Interaction Inhibition : Research focused on the interaction between these compounds and Bcl-2 proteins demonstrated that specific substitutions could lead to improved binding affinities and selective apoptosis induction in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Table 1: Structural Comparison of Pyrrolo[3,4-d]pyrimidine-2,5-dione Derivatives
Key Observations :
- Hydroxyphenyl Position : The target’s 4-hydroxyphenyl (para) group likely enhances electronic conjugation and stability compared to 2-hydroxyphenyl (ortho) in 4j .
- Morpholinoethyl vs. Aromatic Groups: The morpholinoethyl substituent in the target compound introduces a tertiary amine and ether, improving water solubility relative to 4-methoxyphenyl (4j) or 4-methylbenzyl (BP 14274N/A) .
- Chlorophenyl vs.
Physical and Spectral Properties
Table 2: Comparative Physical and Spectral Data
- FTIR: The target’s morpholinoethyl group would introduce C-O-C (1100–1250 cm⁻¹) and N-H (3300 cm⁻¹) stretches, absent in 4j .
- Melting Point: High melting points (e.g., 220°C for 4j) suggest strong intermolecular forces, which the target’s morpholino group may reduce due to increased solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
